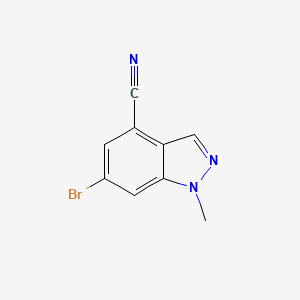
6-Bromo-1-methyl-1H-indazole-4-carbonitrile
Vue d'ensemble
Description
6-Bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom and a nitrile group in this compound makes it a valuable intermediate for various chemical reactions and applications.
Mécanisme D'action
Target of Action
Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . They have shown potential to inhibit the viability of various human cancer cell lines .
Mode of Action
It’s worth noting that similar indazole derivatives have shown inhibitory activity on the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .
Biochemical Pathways
Related indazole compounds have shown to affect pathways related to cancer cell viability and angiogenesis .
Result of Action
Similar indazole derivatives have shown to hinder the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the bromination of 1-methyl-1H-indazole-4-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, improved safety, and higher yields. The use of automated systems also ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted indazoles depending on the nucleophile used.
Reduction: 6-Bromo-1-methyl-1H-indazole-4-amine.
Oxidation: 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid.
Applications De Recherche Scientifique
6-Bromo-1-methyl-1H-indazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylate
- 6-Bromo-1H-indazole-4-carboxylic acid
Uniqueness
6-Bromo-1-methyl-1H-indazole-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and binding properties. This makes it a versatile intermediate for various chemical transformations and applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
6-bromo-1-methylindazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-7(10)2-6(4-11)8(9)5-12-13/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHKGUIWGVTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

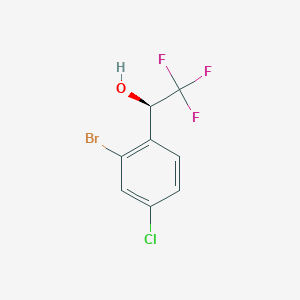

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
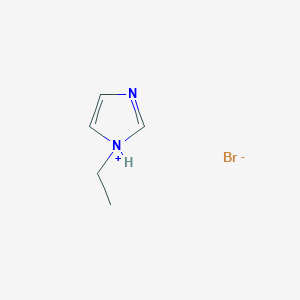
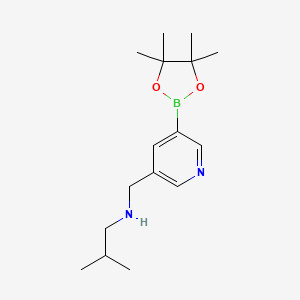
![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

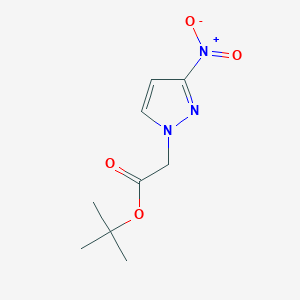


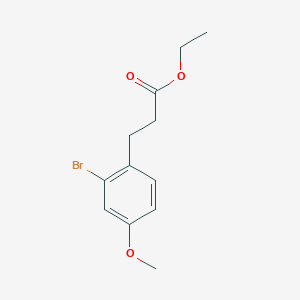
![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)


